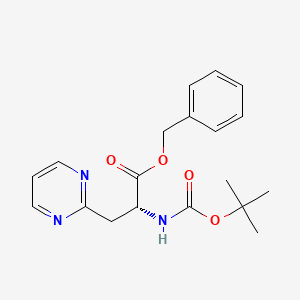![molecular formula C9H8N2O3 B13902781 5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
5-[5-Methylfurfurylidene]hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 5-methylfurfural with imidazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the imidazolidine ring can produce imidazolidine derivatives .
Applications De Recherche Scientifique
5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: A furan derivative with similar structural features.
2,5-Furandicarboxylic Acid: Another furan-based compound with distinct properties.
Imidazolidine-2,4-dione: The parent compound of the imidazolidine ring.
Uniqueness
5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to the combination of furan and imidazolidine rings, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-3-6(14-5)4-7-8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)/b7-4- |
Clé InChI |
SVKZXKKTIHBLDS-DAXSKMNVSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N2 |
SMILES canonique |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
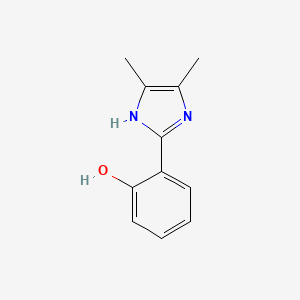
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
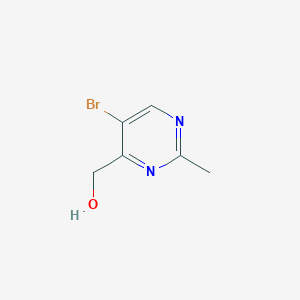
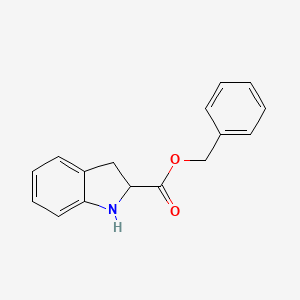
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
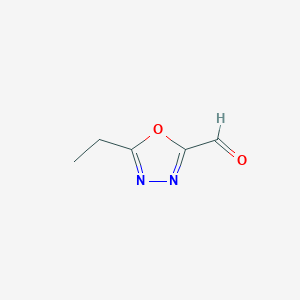
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)

